Arugosin I

Description

Significance of Fungal Metabolites in Chemical Biology and Drug Discovery

Fungi have a long and storied history with humankind, serving as the source for both beneficial and harmful chemical compounds. nih.gov The discovery of penicillin, a broad-spectrum antibiotic from the fungus Penicillium, is a landmark event that launched the "Golden Age of Antibiotics" and fundamentally changed modern medicine. frontiersin.org Fungal-derived drugs have become pivotal in treating chronic diseases, including infections, autoimmune disorders, and high cholesterol. nih.gov

These bioactive molecules, known as secondary metabolites, are not essential for the primary growth of the fungus but play crucial roles in its interaction with the environment, such as defense, competition, and development. nih.gov The remarkable structural complexity and diversity of these compounds make them extensive sources for therapeutic drugs and agrochemicals. frontiersin.org Researchers have found that a significant percentage of compounds isolated from fungi exhibit antibacterial, antifungal, or antitumor activities. nih.gov

Despite a history of successful drug discovery, scientists believe that only a small fraction of all existing fungi have been investigated, suggesting that many more biologically active compounds are yet to be discovered. technologynetworks.com Modern approaches, such as genomics and the "One Strain Many Compounds" (OSMAC) strategy, are being employed to activate "silent" gene clusters in fungi, which are not expressed under standard laboratory conditions. frontiersin.orgfrontiersin.org This revitalization of efforts to mine the fungal secondary metabolome promises to unlock new chemical entities with potential applications in medicine and industry. nih.govornl.gov

Contextualization of Arugosin I within the Arugosin-Type Benzophenone (B1666685) Class

This compound is classified within the arugosin family of metabolites, which are themselves part of the broader benzophenone class of compounds. nih.gov Benzophenones are a wide group of natural metabolites characterized by a central diphenylmethanone (or benzophenone) framework, which consists of a ketone group attached to two phenyl rings. nih.govdrugbank.com This core structure is often modified with various functional groups, such as hydroxyl (-OH), methoxy (-OMe), prenyl, or geranyl groups. nih.gov

The arugosins are a specific subgroup of fungal benzophenones. The first described "arugosin" was isolated from a wild-type strain of Aspergillus rugulosus and was found to be a mixture of two closely related compounds, now known as arugosin A and B. rsc.orgrsc.org Structurally, many arugosins, including Arugosin C, feature a complex, fused ring system known as a dibenzo[b,e]oxepinone skeleton. rsc.orgresearchgate.net These intricate structures are derived biosynthetically from simpler polyketide precursors. mdpi.com

Various arugosins have been isolated from different fungal species, particularly those from the genera Aspergillus and Emericella. rsc.orgmdpi.com For example, Arugosins O, P, and Q were isolated from an endophytic fungus of the Xylariaceae family. researchgate.net Research has shown that some members of this class exhibit biological activity; for instance, Arugosins A and B have demonstrated moderate cytotoxic effects against several tumor cell lines. mdpi.com The study of this compound and its relatives contributes to understanding the chemical diversity and biosynthetic pathways of these complex fungal metabolites. mdpi.com

Data Tables

Table 1: Selected Arugosin Compounds and Their Fungal Sources

| Compound Name | Fungal Source(s) | Reference(s) |

|---|---|---|

| Arugosin A | Aspergillus rugulosus, Emericella sp., Emericella striata | rsc.orgrsc.orgmdpi.com |

| Arugosin B | Aspergillus rugulosus, Emericella striata | rsc.orgrsc.org |

| Arugosin C | Aspergillus rugulosus, Aspergillus silvaticus | rsc.orgrsc.org |

| Arugosin E | Aspergillus silvaticus | rsc.org |

| Arugosin G | Emericella sp. | mdpi.com |

| Arugosin H | Emericella sp. | mdpi.com |

| Arugosin O | Xylariaceae sp. | researchgate.net |

| Arugosin P | Xylariaceae sp. | researchgate.net |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Class / Type |

|---|---|

| Aflatoxin | Fungal Metabolite (Mycotoxin) |

| Arugosin A | Fungal Metabolite (Benzophenone) |

| Arugosin B | Fungal Metabolite (Benzophenone) |

| Arugosin C | Fungal Metabolite (Benzophenone) |

| Arugosin E | Fungal Metabolite (Benzophenone) |

| Arugosin G | Fungal Metabolite (Benzophenone) |

| Arugosin H | Fungal Metabolite (Benzophenone) |

| This compound | Fungal Metabolite (Benzophenone) |

| Arugosin O | Fungal Metabolite (Benzophenone) |

| Arugosin P | Fungal Metabolite (Benzophenone) |

| Arugosin Q | Fungal Metabolite (Benzophenone) |

| Benzophenone | Aromatic Ketone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

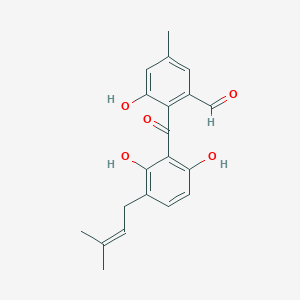

IUPAC Name |

2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3-hydroxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C20H20O5/c1-11(2)4-5-13-6-7-15(22)18(19(13)24)20(25)17-14(10-21)8-12(3)9-16(17)23/h4,6-10,22-24H,5H2,1-3H3 |

InChI Key |

KGZNOUBMMQKVJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC(=C2O)CC=C(C)C)O)C=O |

Synonyms |

arugosin I |

Origin of Product |

United States |

Natural Occurrence and Isolation of Arugosin I

Fungal Producers of Arugosin-Type Compounds

Arugosins are produced by a variety of filamentous fungi, many of which exist as endophytes, living symbiotically within the tissues of host organisms without causing apparent disease. nih.gov The production of these complex metabolites is often specific to certain fungal genera and species inhabiting distinct ecological niches.

Endophytic fungi are a significant source of bioactive secondary metabolites, including arugosins. nih.gov These microorganisms colonize the intercellular spaces of healthy plant tissues, and their metabolic output can be influenced by the host-endophyte relationship. nih.gov The isolation of these fungi is a critical first step in the discovery of natural products like Arugosin I.

Researchers have successfully identified several endophytic fungal isolates capable of producing arugosin-type compounds. For example, an endophytic fungus identified as a member of the family Xylariaceae was isolated from the fresh, healthy leaves of Lansium domesticum. researchgate.net This isolate was found to produce new arugosin derivatives. researchgate.net Similarly, the fungus Emericella nidulans var. acristata was isolated as an endophyte from a Mediterranean green alga, which upon cultivation, yielded arugosins G and H. acs.org The genus Aspergillus is also a well-documented source of endophytic fungi that produce a variety of secondary metabolites. researchgate.net One such species, Aspergillus versicolor, was isolated as an endophyte from a Red Sea alga and was found to produce Arugosin C. wikipedia.org

Several genera of filamentous fungi are known producers of arugosins. The most prominent among these is Aspergillus, along with its teleomorph (sexual reproductive stage) genus, Emericella. Historically, the first "arugosin" (later identified as a mixture of Arugosin A and B) was isolated from a wild-type strain of Aspergillus rugulosus. rsc.org

Subsequent research has identified numerous other species and genera as sources of this compound class.

Aspergillus silvaticus has been shown to produce Arugosin E, in addition to Arugosins A, B, and C. rsc.orgrsc.org

Emericella striata is a known producer of Arugosins A and B. rsc.org

Emericella nidulans var. acristata , a marine-derived fungus, produces Arugosins G and H. acs.org

Talaromyces flavus , a fungus derived from wetland soil, has been found to produce Arugosins K, L, M, and N. researchgate.net

An unidentified species from the family Xylariaceae , an endophytic fungus, was found to produce Arugosins O, P, and Q. researchgate.net

Table 1: Fungal Producers of Arugosin-Type Compounds

| Arugosin Compound | Producing Fungal Species | Genus/Family |

|---|---|---|

| Arugosin A, B | Aspergillus rugulosus, Emericella striata | Aspergillus, Emericella |

| Arugosin C | Aspergillus silvaticus, Aspergillus versicolor | Aspergillus |

| Arugosin E | Aspergillus silvaticus | Aspergillus |

| Arugosin G, H | Emericella nidulans var. acristata | Emericella |

| Arugosin K, L, M, N | Talaromyces flavus | Talaromyces |

The fungi that produce arugosins occupy diverse ecological niches, frequently as endophytes within various host organisms. This symbiotic lifestyle suggests that the production of these secondary metabolites may play a role in the interaction between the fungus and its host or its environment.

A significant number of arugosin-producing fungi have been isolated from terrestrial plants, particularly from the Meliaceae family. nih.gov For instance, a fungus from the Xylariaceae family that produces arugosins was isolated from the leaves of Lansium domesticum, a tropical plant from this family. researchgate.net Marine environments also serve as a rich source for these fungi. Emericella nidulans var. acristata, which produces Arugosins G and H, was found living inside a Mediterranean green alga. acs.org Another marine source is the Red Sea, where an Aspergillus species producing Arugosin C was found associated with algae. wikipedia.org Furthermore, a wetland soil-derived fungus, Talaromyces flavus, was identified as the producer of several arugosin compounds. researchgate.net

Methodologies for Isolation of this compound and Related Metabolites

The isolation of this compound and its analogs from fungal cultures involves a multi-step process that begins with the extraction of metabolites from the fungal biomass or liquid culture medium, followed by purification using various chromatographic techniques.

The initial step in isolating arugosins involves extracting the crude mixture of secondary metabolites from the fungal culture. This is typically achieved by using organic solvents that can effectively dissolve the target compounds. The choice of solvent depends on the polarity of the metabolites of interest.

A common strategy involves the use of ethyl acetate (B1210297) for the extraction of fungal cultures. For example, the ethyl acetate extract of a Xylariaceae sp. culture was used to isolate new arugosins. researchgate.net Similarly, the mycelial extract of Aspergillus silvaticus was the source for the isolation of Arugosin E. rsc.org Another frequently used solvent is chloroform (B151607). In the analysis of secondary metabolites from Aspergillus species, fungal cultures were extracted with chloroform to separate the compounds from the mycelia. researchgate.net The crude extract obtained after solvent evaporation is then subjected to further purification.

Following solvent extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound and related metabolites from this mixture. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation, identification, and quantification of fungal secondary metabolites. mdpi.com Reversed-phase HPLC, using columns like C18, is particularly effective for separating compounds like arugosins based on their hydrophobicity. mdpi.commdpi.com

The purification process often involves multiple chromatographic steps. Chromatographic separation of the ethyl acetate extract of the fungus Xylariaceae sp. led to the isolation of three new arugosin metabolites. researchgate.net Centrifugal Partition Chromatography (CPC), a type of liquid-liquid chromatography without a solid support, has also been shown to be an effective strategy for separating fungal anthraquinones, a class of compounds structurally related to the polyketide precursors of arugosins. nih.gov This technique separates solutes based on their partition coefficients between two immiscible liquid phases. nih.gov The combination of these advanced separation methods allows for the isolation of pure arugosin compounds for structural elucidation and further study.

Structural Elucidation of Arugosin I

Advanced Spectroscopic Techniques for Comprehensive Structural Assignment

Detailed research findings and data tables for the spectroscopic analysis of Arugosin I are not available in the reviewed literature. The following subsections outline the standard methodologies that would be employed for the structural determination of a natural product of this class.

Specific ¹H and ¹³C NMR data, as well as correlations from 2D NMR experiments (such as COSY, HSQC, and HMBC) for this compound, are not publicly documented. This data would be essential for assigning the chemical shifts of all protons and carbons and for piecing together the molecule's connectivity.

While the molecular formula is reported as C20H20O5, the specific high-resolution mass spectrometry data and fragmentation patterns that confirm this composition are not detailed in available sources. mdpi.com Such data would provide the exact mass, confirming the molecular formula and offering clues about the structural components through fragmentation analysis.

There is no indication in the surveyed literature that this compound has been successfully crystallized or that its structure has been determined using X-ray crystallography. This technique would be the definitive method for establishing its three-dimensional structure and absolute stereochemistry.

Comparative Structural Analysis with Known Arugosin Analogues

A detailed comparative analysis requires specific structural features of this compound, which are not fully available. It is known to be a polyketide and a member of the benzophenone (B1666685) class of compounds, sharing a common biosynthetic origin with other arugosins. mdpi.com Literature suggests this compound is a precursor to compounds like Arugosin N, indicating a close structural relationship. nih.gov However, a precise comparison of bond lengths, angles, and stereochemical relationships with analogues like Arugosin A, C, or E is not possible without the complete structural data for this compound.

Synthetic Approaches Towards Arugosin I and Its Analogues

General Strategies for the Total Synthesis of Complex Polyketide Natural Products

Total synthesis of complex polyketide natural products often employs convergent or linear strategies. Convergent synthesis involves preparing several complex fragments separately and then coupling them in a later stage, which can be more efficient for large molecules. Linear synthesis builds the molecule step-by-step from a simpler precursor. Key methodologies frequently utilized include asymmetric aldol (B89426) reactions, which are crucial for setting multiple stereocenters along the polyketide chain, and various coupling reactions for joining molecular fragments acs.orgresearchgate.netnih.gov. The choice of strategy and specific reactions is dictated by the target molecule's structure and the need for high stereo- and regioselectivity researchgate.netnih.gov. Historically, total synthesis aimed primarily at replicating natural products, but increasingly, it focuses on creating molecules for biological and medicinal applications, driving the need for efficient routes to both natural products and their analogues nih.gov.

Challenges in Stereo- and Regioselective Synthesis of Arugosin-Type Core Structures

The synthesis of arugosin-type core structures, which are often benzophenone (B1666685) or dibenz[b,e]oxepinone derivatives, presents significant challenges in achieving precise stereo- and regiochemical control researchgate.netmdpi.com. Regioselectivity refers to the control over the orientation of a reaction, ensuring that reactions occur at specific sites within a molecule, which is critical when multiple reactive centers are present numberanalytics.commdpi.com. Stereoselectivity, on the other hand, involves controlling the formation of specific stereoisomers (enantiomers or diastereomers) ethz.ch.

For arugosin-type structures, challenges arise from the presence of multiple hydroxyl groups, aromatic rings, and prenyl or geranyl side chains, which can lead to competing reactions and the formation of unwanted isomers researchgate.netrsc.orgresearchgate.net. For instance, controlling the site of prenylation on the aromatic core is a key regiochemical challenge in the biosynthesis and synthesis of these compounds nih.govuni-koeln.de. Achieving high diastereoselectivity and enantioselectivity in constructing the polyketide chain and forming the complex ring system requires careful selection of reagents, catalysts, and reaction conditions acs.orgresearchgate.netethz.ch. The synthesis of degradation products of arugosin has sometimes involved novel approaches, such as the use of aryl-lithium derivatives, highlighting the need for creative solutions to address the structural complexity rsc.org.

Development of Semisynthetic Routes for Structural Modification

Semisynthetic routes involve using a naturally occurring compound as a starting material and chemically modifying it to create analogues. This approach can be advantageous for generating diverse structural analogues more efficiently than total synthesis, especially when the natural product is accessible nih.gov. For arugosin and related compounds, semisynthesis could potentially allow for targeted modifications of the side chains or the core structure to explore structure-activity relationships or improve properties. While specific detailed examples of semisynthetic routes to Arugosin I were not extensively found in the search results, the general principle of semisynthesis for natural product modification, such as the oxidative cleavage of a diol followed by reductive amination to create analogues with varying alkyl groups, is a relevant strategy in natural product chemistry nih.gov. This approach has been successfully applied to other complex natural products like occidiofungin to generate analogues for biological evaluation nih.gov. The development of semisynthetic strategies for arugosin analogues would likely involve targeted chemical transformations on isolated arugosin or closely related natural products.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic synthesis and biocatalysis offer attractive alternatives or complementary approaches to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild conditions nih.govmdpi.comnih.gov. The biosynthesis of arugosins in fungi, particularly Aspergillus species, involves a series of enzymatic reactions, indicating the potential for biocatalytic approaches nih.govontosight.aitamu.eduebi.ac.ukoup.comoup.com.

The biosynthesis of arugosins is believed to proceed through the phenylpropanoid pathway and involves polyketide synthases (PKSs) and other modifying enzymes nih.govuni-koeln.deontosight.ai. Studies on the genetics of polyketide metabolism in Aspergillus have identified gene clusters, such as mdpG, that are linked to the biosynthesis of arugosins and related compounds nih.govoup.comoup.com. Enzymes like prenyl transferases (e.g., XptA) are involved in introducing the prenyl groups characteristic of arugosins nih.govuni-koeln.de.

While a complete enzymatic synthesis of this compound may not be fully elucidated or achieved synthetically yet, understanding the biosynthetic pathway provides insights into potential biocatalytic transformations. For instance, enzymes from the arugosin biosynthetic pathway could potentially be used in vitro for specific steps, such as the prenylation of aromatic precursors or the modification of the polyketide chain. Biocatalysis has shown promise in various organic synthesis applications, including the enantioselective reduction of ketones and regioselective halogenation, suggesting its potential utility in the synthesis or modification of arugosin-type structures mdpi.comresearchgate.net. The use of enzymes can lead to more sustainable and efficient synthetic routes compared to traditional chemical methods nih.govnih.gov.

Structural Analogues and Chemical Modifications of Arugosin I

Naturally Occurring Arugosin Derivatives Isolated from Fungi

Arugosin I belongs to a class of fungal metabolites characterized by a dibenzo[b,e]oxepinone core. A variety of these compounds have been isolated from different fungal species, each with unique substitution patterns. These natural modifications provide a preliminary understanding of the chemical diversity within the arugosin family.

Arugosin A and B were first isolated from Aspergillus rugulosus. Arugosin A is a mixture of two isomers, while Arugosin B is a single compound.

Arugosin C , an optically active metabolite, was also isolated from a mutant strain of Aspergillus rugulosus. It possesses a dibenz-[b,e]oxepin structure closely related to Arugosin A. Later, it was also isolated from an endophytic fungus, Aspergillus sp., obtained from the leaves of Tecoma stans.

Arugosin E was identified from the mycelial extract of Aspergillus silvaticus. Its structure is related to Arugosins A and B.

A study of the mangrove-derived fungus Aspergillus versicolor led to the isolation of Arugosin K . Further investigations into a wetland soil-derived fungus, Talaromyces flavus, yielded enantiomers of Arugosin K , Arugosin L , and Arugosin M , along with a new derivative named Arugosin N .

More recently, an endophytic fungus from the Xylariaceae family, isolated from the leaves of Lansium domesticum, was found to produce three new arugosin-type metabolites: Arugosin O , Arugosin P , and Arugosin Q . These compounds are noted for having geranyl, farnesyl, and an acetylated farnesyl side chain, respectively, which is a unique feature among the arugosin family. researchgate.net

Below is a table summarizing the naturally occurring arugosin derivatives and their fungal sources.

| Compound Name | Fungal Source |

| Arugosin A | Aspergillus rugulosus |

| Arugosin B | Aspergillus rugulosus |

| Arugosin C | Aspergillus rugulosus (mutant strain), Aspergillus sp. from Tecoma stans |

| Arugosin E | Aspergillus silvaticus |

| Arugosin K | Aspergillus versicolor, Talaromyces flavus |

| Arugosin L | Talaromyces flavus |

| Arugosin M | Talaromyces flavus |

| Arugosin N | Talaromyces flavus |

| Arugosin O | Xylariaceae sp. from Lansium domesticum |

| Arugosin P | Xylariaceae sp. from Lansium domesticum |

| Arugosin Q | Xylariaceae sp. from Lansium domesticum |

Chemically Synthesized and Semisynthetic Analogues

A thorough review of the scientific literature reveals a notable absence of published research on the chemical or semisynthetic analogues of this compound. While methods for the synthesis and modification of other classes of natural products are well-documented, specific synthetic routes to novel arugosin derivatives have not been reported. The complex stereochemistry of the arugosin scaffold may present significant challenges to synthetic chemists, potentially explaining the lack of activity in this area. Future research may focus on the total synthesis of the natural products themselves, which could then open avenues for the creation of synthetic and semisynthetic analogues.

Structure-Activity Relationship (SAR) Studies for Arugosin-Type Compounds

Systematic Structure-Activity Relationship (SAR) studies for the arugosin class of compounds have not been extensively reported. However, the biological activities of some of the naturally occurring derivatives have been investigated, providing preliminary insights into potential SAR.

Arugosin C, isolated from Aspergillus sp., has been evaluated for its cytotoxic and antimicrobial activities. In one study, it was tested against MCF-7 breast cancer cells and HepG2 hepatocellular carcinoma cells, though it did not show the most potent activity among the compounds tested. researchgate.net

The biological activities of Arugosins O, P, and Q have also been reported. The variation in the length and functionality of the isoprenoid side chain in these molecules (geranyl in O, farnesyl in P, and acetylated farnesyl in Q) presents an opportunity for future SAR studies to understand the role of this side chain in their biological effects. researchgate.net

The cytotoxicity of Arugosin K against the HeLa cell line has been noted, with an IC50 value of 9.2 μM. This suggests that the dibenzo[b,e]oxepinone core with the specific substitution pattern of Arugosin K is favorable for cytotoxic activity.

While these individual findings are valuable, a comprehensive understanding of the SAR for the arugosin class will require the synthesis and biological evaluation of a library of analogues with systematic modifications to the core structure and its substituents. Such studies would be crucial in elucidating the pharmacophore of the arugosin family and for the potential development of these compounds as therapeutic agents.

Future Directions and Research Gaps in Arugosin I Studies

Untapped Biosynthetic Potential and Cryptic Gene Cluster Activation

The biosynthesis of Arugosin I, like many fungal secondary metabolites, is governed by biosynthetic gene clusters (BGCs) hilarispublisher.com. While the general principles of polyketide biosynthesis are known, the specific enzymatic steps and regulatory mechanisms involved in this compound production are not fully elucidated. Fungal genomes are believed to contain a vast number of metabolic pathways for secondary metabolites, many of which remain undiscovered because their BGCs are transcriptionally silent under standard laboratory conditions hilarispublisher.comnih.gov.

A significant research gap lies in activating these "cryptic" or "silent" BGCs associated with this compound or related arugosins. Strategies to activate these clusters are essential for discovering novel arugosin derivatives and understanding the full biosynthetic landscape hilarispublisher.com. Research in Aspergillus nidulans has proposed enzymes involved in the conversion of anthraquinones to benzophenone (B1666685) aldehydes, a process related to arugosin biosynthesis, suggesting potential enzymatic actors nih.gov. Further research is needed to identify the specific BGC for this compound and the regulatory elements that control its expression. Techniques such as genome mining, co-expression network analysis, and epigenetic modification can be employed to awaken these silent gene clusters and explore the full biosynthetic potential of this compound-producing organisms nih.govmdpi.com. Closing gaps in the sequence of BGCs using techniques like Xdrop can also be crucial for complete understanding samplix.com.

Development of Advanced Analytical and Characterization Methodologies

Accurate and efficient analytical methods are fundamental for the discovery, isolation, and characterization of this compound and its analogues. While standard techniques like NMR spectroscopy and mass spectrometry are commonly used for structural elucidation, challenges remain, particularly with complex mixtures and low-abundance compounds researchgate.net. The characterization of bioactive compounds from microorganisms, often found in minuscule quantities within complex matrices, necessitates sophisticated analytical techniques researchgate.net.

Future research should focus on developing advanced methodologies for the rapid and sensitive detection and characterization of this compound. This includes the refinement of extraction and purification processes to enhance speed and accuracy researchgate.net. The development of high-throughput and automated chromatographic systems is anticipated to handle large sample volumes efficiently researchgate.net. Techniques such as high-resolution mass spectrometry (e.g., Orbitrap and FT-ICR) and hyphenated techniques (e.g., LC-MS) are becoming increasingly critical for comprehensive characterization, including target and non-target analysis of unknown chemicals mdpi.com. In situ and operando analytical methods, while discussed in the context of mechanochemical reactions, highlight the broader trend towards real-time analysis which could be adapted for monitoring this compound production and transformation mdpi.com. The generation of large datasets from advanced techniques also requires the development of new methodologies for data analysis, potentially involving machine learning mdpi.com.

Deeper Elucidation of Pharmacological Mechanisms of Action

While some studies have indicated biological activities for certain arugosin derivatives, a comprehensive understanding of the specific pharmacological mechanisms of action of this compound is still lacking. Research has shown some arugosins exhibit cytotoxic activity against tumor cell lines mdpi.combanglajol.info. For instance, Arugosin C, a prenylated polyketide, has been studied, although it showed no inhibitory activity against HCV protease in one study researchgate.net.

Future research needs to delve deeper into the molecular targets and pathways influenced by this compound. This requires detailed in vitro and in vivo studies to identify specific protein interactions, cellular processes modulated, and downstream effects. Understanding the precise mechanism is vital for assessing its therapeutic potential and designing improved analogues. This includes exploring its activity against a wider range of biological targets and investigating potential synergistic effects with other compounds.

Innovative Synthetic Strategies for Scalable Production

Accessing sufficient quantities of this compound for comprehensive biological evaluation and potential development is a current challenge. Microbial fermentation is a source, but synthetic access, especially on a large scale, can be difficult d-nb.info. The scalability of synthetic processes is a critical factor, involving considerations such as cycle times, mixing rates, heat transfer, equipment costs, raw material availability, and waste management gappeptides.com.

Innovative synthetic strategies are needed to enable the scalable and cost-effective production of this compound. This could involve developing more efficient total synthesis routes or exploring semi-synthetic approaches starting from readily available precursors. Advances in process chemistry, including continuous-flow microreaction processes and automated synthesis platforms, offer potential solutions for achieving high yields and selectivity on a larger scale rsc.orgsoci.org. Exploring alternative synthesis methods, such as enzyme-catalyzed reactions or biocatalysis utilizing the identified biosynthetic enzymes, could also provide sustainable and scalable production routes.

Exploration of New Environmental Sources for Arugosin-Producing Microorganisms

Current sources of arugosins include fungi isolated from various environments, such as the coprophilous fungus Ascodesmis sphaerospora (producing Arugosin F) nih.govcabidigitallibrary.org and a fungal endophyte from Lansium domesticum (producing Arugosins O-Q) researchgate.net. Marine environments, with their rich biodiversity, are considered an underexplored resource for novel bioactive compounds from microorganisms mdpi.comnih.gov. Endophytic fungi, particularly from marine organisms like algae and sponges, have gained interest as sources of diverse bioactive secondary metabolites, including arugosins mdpi.combanglajol.info.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.